(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
CAS No.: 890014-47-8
Cat. No.: VC2014173
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890014-47-8 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 2-(5-amino-3-methylpyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |
| Standard InChI Key | HHWFOORIDAKLNX-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N)CC(=O)O |
| Canonical SMILES | CC1=NN(C(=C1)N)CC(=O)O |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Characteristics
(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid features a pyrazole ring with an amino group at the 5-position, a methyl group at the 3-position, and an acetic acid moiety attached to the pyrazole nitrogen. The pyrazole ring itself is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This particular arrangement of functional groups contributes to its unique chemical and biological properties. The compound is also known by its IUPAC name 2-(5-amino-3-methylpyrazol-1-yl)acetic acid .
Physical and Chemical Properties
The physical and chemical properties of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid are summarized in the following table:
Table 1: Physical and Chemical Properties of (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Related Salt Forms and Derivatives
The hydrochloride salt of this compound, (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS No. 1255717-89-5), is also significant in research and applications. This salt form has a molecular formula of C₆H₁₀ClN₃O₂ and a molecular weight of 191.61 g/mol. Another important derivative is the ethyl ester form, ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (CAS No. 956440-82-7), which has a molecular formula of C₈H₁₃N₃O₂ .
SYNTHESIS METHODS
Pyrazole Ring Formation
The formation of the pyrazole ring, which is central to the structure of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, generally involves the reaction of hydrazines with β-dicarbonyl compounds . This approach allows for the construction of the five-membered heterocyclic ring containing two adjacent nitrogen atoms . One example of such synthesis involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines .
BIOLOGICAL ACTIVITIES AND APPLICATIONS
Medicinal Chemistry Applications
The structural features of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, including the pyrazole ring, the amino group, and the acetic acid moiety, contribute to its potential applications in medicinal chemistry. These features enhance its chemical properties and biological interactions, making it a compound of interest for drug development research. The presence of the amino group and the methyl group on the pyrazole ring may enhance the compound's ability to form hydrogen bonds and participate in biological interactions.
STRUCTURE-ACTIVITY RELATIONSHIPS
Importance of Functional Groups
The specific arrangement of functional groups in (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is crucial for its biological activity. The amino group at the 5-position of the pyrazole ring enhances the compound's ability to form hydrogen bonds, while the methyl group at the 3-position affects the electronic properties of the ring. The acetic acid moiety attached to the pyrazole nitrogen provides additional sites for interaction with biological targets.
Comparison with Other 5-Aminopyrazoles
As a member of the 5-aminopyrazole family, (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid shares structural similarities with other bioactive compounds in this class . The biological and medicinal properties of 5-aminopyrazoles have prompted extensive research aimed at developing synthetic routes to these heterocycles . Various 5-aminopyrazole derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties .
COMPARISON WITH RELATED COMPOUNDS
Hydrochloride Salt Form
The hydrochloride salt form, (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, possesses distinct properties compared to the free acid form. The salt formation affects solubility, stability, and potentially the biological activity of the compound. Studies specifically on the hydrochloride salt have reported enzyme inhibition and antibacterial properties that may differ from those of the free acid.
Ester Derivatives
Ester derivatives of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, such as ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate, exhibit different physical properties and potentially different biological activities compared to the parent compound . The ethyl ester derivative has been classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Other Pyrazole Derivatives
Structurally similar compounds, such as (1-methyl-1H-pyrazol-4-yl)acetic acid, have been used in the synthesis of bioactive compounds . This suggests potential applications for (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in similar synthetic pathways . The specific substitution pattern of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, with the amino group at the 5-position and the methyl group at the 3-position, distinguishes it from these related compounds and contributes to its unique properties.
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